
2-Methyl-2-(Pyrrolidin-1-yl)propan-1-ol
Übersicht
Beschreibung
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine group of compounds. It was first synthesized in the 1960s and was originally developed as a potential treatment for narcolepsy and attention deficit hyperactivity disorder (ADHD). However, due to its potent stimulant effects, it has become a popular recreational drug of abuse. Despite its negative reputation, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Die Verbindung, ein Derivat von Pyrrolidin, kann in der Arzneimittelforschung eingesetzt werden . Der fünfgliedrige Pyrrolidinring wird von Arzneimittelchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Der Pyrrolidinring und seine Derivate, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol, wurden in der Literatur von 2015 bis heute beschrieben .
Behandlung von Autoimmunerkrankungen
Eine der Anwendungen dieser Verbindung liegt in der Behandlung von Autoimmunerkrankungen . Beispielsweise wurde gezeigt, dass cis-3,4-Diphenylpyrrolidin-Derivate als inverse Agonisten des retinsäureverwandten Waisenrezeptors γ (RORγt) wirken, einer Spleißvariante der Kernhormonrezeptor-Unterfamilie RORγ, die an Autoimmunerkrankungen beteiligt ist .
Synthese von biologisch aktiven Verbindungen
Die Verbindung kann bei der Synthese von biologisch aktiven Verbindungen verwendet werden . Beispielsweise wurden neue Verbindungen durch die Kondensation von 2-Methyl-2-Phenylbernsteinsäure mit 3-Aminopropansäure erhalten . Diese strukturelle Veränderung verbesserte die pharmakologische Aktivität im Vergleich zu der zuvor genannten Verbindung nicht .
Katalyse
Als vielseitige chemische Verbindung kann 2-Methyl-2-(Pyrrolidin-1-yl)propanal in der Katalyse eingesetzt werden. Es weist eine hohe Perplexität und Burstiness auf, wodurch vielfältige Anwendungen wie die Arzneimittelsynthese, die Katalyse und organische Reaktionen möglich werden.
Organische Reaktionen
Neben der Katalyse kann diese Verbindung auch in verschiedenen organischen Reaktionen eingesetzt werden. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem wertvollen Werkzeug bei der Synthese komplexer organischer Moleküle.
Forschung und Entwicklung
Schließlich kann diese Verbindung in Forschung und Entwicklung im Bereich der Chemie und Pharmakologie eingesetzt werden
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, along with mu and delta opioid receptors. They play a key role in modulating pain perception, mood, and various other physiological processes .
Mode of Action
This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the activity of the KOR pathway .
Biochemical Pathways
It is known that kors are involved in the regulation ofdopamine , a neurotransmitter that plays a key role in reward, motivation, and mood . By blocking KORs, this compound may affect the release and reuptake of dopamine, thereby influencing these physiological processes .
Pharmacokinetics
The compound’s high affinity for kors in humans, rats, and mice suggests that it may have good bioavailability .
Result of Action
The antagonistic action of this compound at KORs has been shown to have potential therapeutic effects. For example, it has demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and shown potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Biochemische Analyse
Biochemical Properties
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that this compound may modulate pain perception and other physiological processes mediated by these receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block KOR and MOR agonist-induced analgesia in rat models . This indicates that this compound can alter pain signaling pathways and potentially affect other related cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to KOR, binding with high affinity and inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates receptor activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as altered behavior or physiological responses . Understanding the dosage-dependent effects is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101258-96-2 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



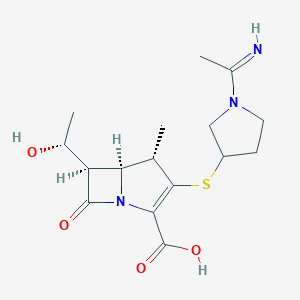

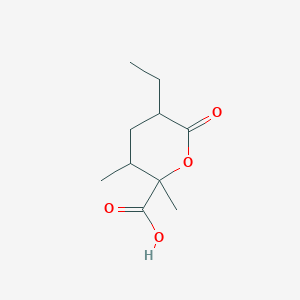
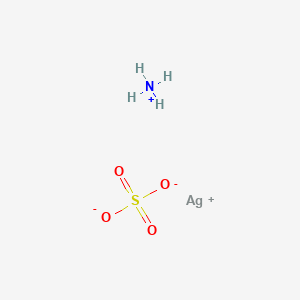
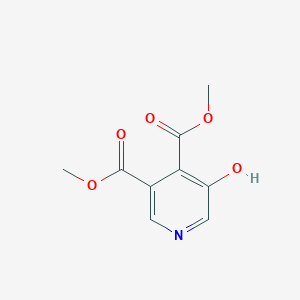
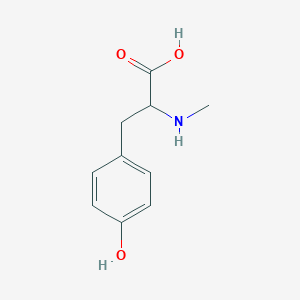


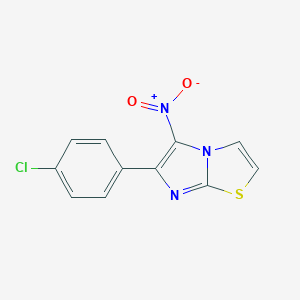
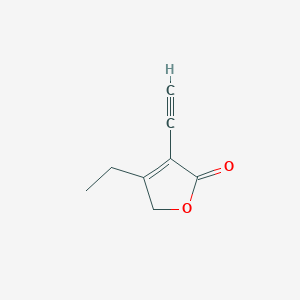
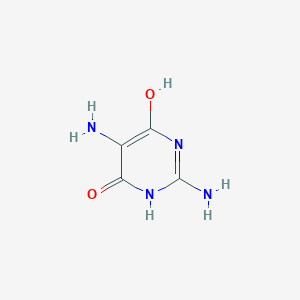
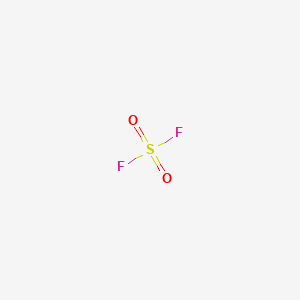
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)